(2S,3R,4S,5R)-THH-HCl is an endogenous metabolite, meaning it's a naturally occurring product of metabolism within living organisms []. However, the specific organism or pathway in which it's produced remains unclear due to the limited research on this compound.
Despite the lack of specific details about its origin, its structure suggests potential roles in carbohydrate metabolism or degradation of amino sugars, as it possesses an amino group and multiple hydroxyl groups.
The key feature of (2S,3R,4S,5R)-THH-HCl is its hexanal backbone, a six-carbon chain with an aldehyde functional group (C=O) at the end. This chain also carries four hydroxyl groups (OH) at specific positions designated by the stereochemical configuration (2S,3R,4S,5R). Additionally, an amino group (NH2) sits at the second carbon position.
The stereochemical configuration signifies the spatial arrangement of the substituent groups around the chiral centers (carbons with four different attached groups). In this case, the S and R designations indicate the absolute configuration at each chiral center. This specific configuration could influence the molecule's interactions with other molecules and its biological activity [].
Irritant